

Synthesis of Methyl 3-chloro-4-hydroxyphenylacetate: An Application Note and Protocol

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Compound of Interest

Compound Name: *Methyl 3-chloro-4-hydroxyphenylacetate*

Cat. No.: *B1361059*

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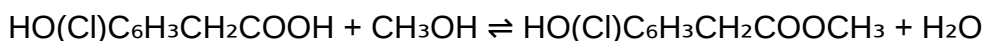
For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of **Methyl 3-chloro-4-hydroxyphenylacetate**, a valuable intermediate in the preparation of various bioactive molecules, including herbicides and pharmaceuticals such as anti-inflammatory and analgesic agents.[1][2] The following protocol is based on a well-established acid-catalyzed esterification of 3-chloro-4-hydroxyphenylacetic acid.

Reaction Scheme

The synthesis proceeds via a Fischer esterification of 3-chloro-4-hydroxyphenylacetic acid with methanol, using p-toluenesulfonic acid as a catalyst. The reaction is refluxed to drive the equilibrium towards the formation of the methyl ester product.

Chemical Equation:



(3-chloro-4-hydroxyphenylacetic acid + Methanol \rightleftharpoons **Methyl 3-chloro-4-hydroxyphenylacetate** + Water)

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of **Methyl 3-chloro-4-hydroxyphenylacetate**.^[3]

Parameter	Value
Starting Material	3-chloro-4-hydroxyphenylacetic acid
Molar Mass of Starting Material	186.59 g/mol ^[4]
Amount of Starting Material	67 g
Moles of Starting Material	0.38 mol
Reagent	Methanol
Volume of Reagent	250 ml
Catalyst	p-toluenesulfonic acid
Amount of Catalyst	1.5 g
Reaction Time	~18 hours (overnight)
Reaction Condition	Reflux
Product	Methyl 3-chloro-4-hydroxyphenylacetate
Molecular Formula	C ₉ H ₉ ClO ₃ ^[5]
Molecular Weight	200.62 g/mol ^[5]
Physical Form	Tawny Oil ^[3]

Experimental Protocol

This protocol details the step-by-step procedure for the synthesis and purification of **Methyl 3-chloro-4-hydroxyphenylacetate**.^[3]

Materials:

- 3-chloro-4-hydroxyphenylacetic acid (67 g, 0.38 mol)

- Methanol (250 ml)
- p-toluenesulfonic acid (1.5 g)
- Ether
- Anhydrous sodium sulfate
- Water
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Rotary evaporator
- Separatory funnel
- Beakers
- Filter paper

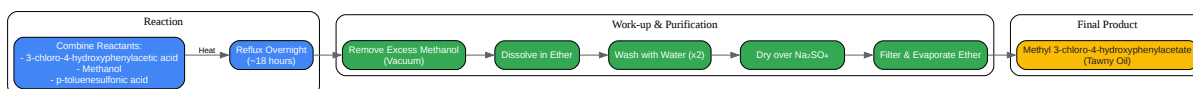
Procedure:

- **Reaction Setup:** In a round-bottom flask, combine 67 g (0.38 moles) of 3-chloro-4-hydroxyphenylacetic acid, 250 ml of methanol, and 1.5 g of p-toluenesulfonic acid.
- **Reflux:** Attach a reflux condenser to the flask and heat the mixture to reflux. Continue refluxing overnight (approximately 18 hours).
- **Solvent Removal:** After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator under vacuum. This will result in a thick tawny oil.
- **Work-up:**
 - Dissolve the resulting oil in ether.

- Transfer the ethereal solution to a separatory funnel and wash it twice with water.
- Dry the ether layer over anhydrous sodium sulfate.
- Isolation of Product:
 - Filter the dried ethereal solution to remove the sodium sulfate.
 - Remove the ether by evaporation to yield the final product, a tawny oil.
- Purity Assessment (Optional): The purity of the obtained oil can be assessed by thin-layer chromatography using a silica gel matrix and a solvent system of 2.5% v/v methanol in chloroform. The product should appear as a single spot with minimal impurities at the origin, which would indicate unreacted acid.

Visualized Experimental Workflow

The following diagram illustrates the key stages of the synthesis and purification process.



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Caption: Workflow for the synthesis of **Methyl 3-chloro-4-hydroxyphenylacetate**.

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